n-Methylserine hydrochloride n-Methylserine hydrochloride
Brand Name: Vulcanchem
CAS No.: 141193-65-9; 2480-26-4
VCID: VC4257701
InChI: InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1
SMILES: CNC(CO)C(=O)O.Cl
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.58

n-Methylserine hydrochloride

CAS No.: 141193-65-9; 2480-26-4

Cat. No.: VC4257701

Molecular Formula: C4H10ClNO3

Molecular Weight: 155.58

* For research use only. Not for human or veterinary use.

n-Methylserine hydrochloride - 141193-65-9; 2480-26-4

Specification

CAS No. 141193-65-9; 2480-26-4
Molecular Formula C4H10ClNO3
Molecular Weight 155.58
IUPAC Name (2S)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride
Standard InChI InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1
Standard InChI Key ZLTMGTWVKIIMRC-DFWYDOINSA-N
SMILES CNC(CO)C(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N-Methyl-L-serine hydrochloride is a white crystalline solid with the systematic name (2S)-2-(methylamino)-3-hydroxypropanoic acid hydrochloride. Its molecular formula, C4_4H10_{10}NO3_3·HCl, corresponds to a molecular weight of 155.59 g/mol. The compound exhibits a specific optical rotation of [α]D20=+17 to +20[α]^{20}_D = +17^\circ \text{ to } +20^\circ (C=2 in water), reflecting its chiral purity and stereochemical consistency . The methyl group on the amino nitrogen alters the compound’s electronic and steric profile compared to L-serine, influencing its reactivity and binding affinity in biological systems.

Table 1: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC4_4H10_{10}NO3_3·HCl
Molecular Weight155.59 g/mol
Optical Rotation[α]D20=+17 to +20[α]^{20}_D = +17^\circ \text{ to } +20^\circ (C=2 in water)
SolubilityHighly soluble in water, polar solvents
Melting PointNot explicitly reported; stable at room temperature

Applications in Scientific Research

Neuroscience and Neurotransmitter Systems

N-Methyl-L-serine hydrochloride is pivotal in studying neuromodulatory pathways. Its structural resemblance to serine, a precursor in glycine and D-serine synthesis, allows it to interact with N-methyl-D-aspartate (NMDA) receptors and glycine transporters. Researchers utilize this compound to investigate allosteric modulation of ionotropic glutamate receptors, which are implicated in synaptic plasticity, learning, and memory . For example, in vitro assays have demonstrated its ability to competitively inhibit glycine binding at NMDA receptor sites, providing insights into excitotoxicity and potential therapeutic strategies for stroke or neurodegenerative diseases .

Pharmaceutical Development

In drug design, N-Methyl-L-serine hydrochloride serves as a building block for peptidomimetics and small-molecule therapeutics. Its incorporation into antidepressant and anxiolytic candidates exploits its ability to cross the blood-brain barrier and modulate serotonergic and noradrenergic pathways . Preclinical studies highlight its role in enhancing the bioavailability of peptide-based drugs by reducing enzymatic degradation, a common challenge in central nervous system (CNS) drug delivery .

Biochemical and Metabolic Studies

The compound’s utility extends to enzymology, where it acts as a substrate or inhibitor in assays targeting serine hydroxymethyltransferase (SHMT) and other enzymes involved in one-carbon metabolism. By tracing its incorporation into nucleotides or phospholipids, researchers elucidate metabolic flux in cancer cells, offering a framework for targeting folate-dependent pathways in oncology .

Future Directions and Research Opportunities

The versatility of N-Methyl-L-serine hydrochloride underscores its potential in emerging fields:

  • Neurotherapeutics: Developing subtype-selective NMDA receptor modulators for precision psychiatry.

  • Synthetic Biology: Engineering microbial strains to biosynthesize methylated amino acids sustainably.

  • Nutraceuticals: Validating its efficacy in clinical trials for metabolic syndrome or age-related cognitive decline.

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